molecular formula C21H26ClN5O B4959784 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B4959784
M. Wt: 399.9 g/mol
InChI Key: ZQSNCNZMBVTNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 4-methyl group, a 6-piperidin-1-yl substituent, and a 4-(4-chlorobenzoyl)piperazine moiety at position 2. Pyrimidine derivatives are widely studied in drug discovery due to their structural versatility and biological relevance, particularly in oncology and central nervous system (CNS) disorders .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-16-15-19(25-9-3-2-4-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNCNZMBVTNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling under specific reaction conditions. For instance, the piperazine derivative can be synthesized through a Mannich reaction, while the pyrimidine ring can be formed via cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

4-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenoxy)pyrimidine (V027-5974)

  • Key Differences: Replaces the 6-piperidin-1-yl group with a 4-methylphenoxy substituent.
  • No biological data are available for direct activity comparison .

2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (G868-1368)

  • Key Differences : Substitutes the 4-chlorobenzoyl group with a 4-ethoxy-3,5-dimethylbenzenesulfonyl moiety.
  • Implications : The sulfonyl group introduces stronger electron-withdrawing effects, which may enhance binding to targets requiring polar interactions. Molecular weight increases to 473.64 g/mol, affecting solubility .

BG13959: 4-Methyl-6-(piperidin-1-yl)-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

  • Key Differences : Replaces 4-chlorobenzoyl with 3-(trifluoromethyl)benzoyl.
  • Implications : The trifluoromethyl group enhances metabolic resistance and may improve CNS penetration due to increased lipophilicity (logP) .

Thieno[3,2-d]pyrimidine Derivatives

GDC-0941 (2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine)

  • Structural Contrasts: Uses a thieno[3,2-d]pyrimidine core instead of pyrimidine, with a morpholine group at position 4 and a methanesulfonyl-piperazine side chain.
  • Functional Insights: GDC-0941 is a potent PI3K inhibitor (IC₅₀ < 10 nM) with oral bioavailability. The thienopyrimidine core and sulfonyl-piperazine group are critical for ATP-binding site interactions . This highlights how core heterocycle modifications drastically alter target specificity compared to the pyrimidine-based target compound.

Dopamine Receptor Antagonists with Piperazine Moieties

L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine)

  • Key Differences : Pyrrolopyridine core with a 4-chlorophenyl-piperazine chain.
  • Functional Insights : Selective dopamine D4 receptor antagonist (Ki = 2.5 nM). Unlike the target compound, its pyrrolopyridine core enables π-π stacking with aromatic residues in the D4 receptor . This underscores the importance of core heterocycle choice in receptor selectivity.

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure R₁ (Position 2) R₂ (Position 6) Molecular Weight (g/mol) Key Biological Activity
Target Compound Pyrimidine 4-(4-Chlorobenzoyl)piperazin-1-yl Piperidin-1-yl 435.92 Not reported
V027-5974 Pyrimidine 4-(4-Chlorobenzoyl)piperazin-1-yl 4-Methylphenoxy 437.90 Screening compound (no data)
G868-1368 Pyrimidine 4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl Piperidin-1-yl 473.64 Not reported
BG13959 Pyrimidine 4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl Piperidin-1-yl 433.47 Not reported
GDC-0941 Thieno[3,2-d]pyrimidine 6-(4-Methanesulfonyl-piperazin-1-ylmethyl) Morpholin-4-yl 494.19 PI3K inhibitor (IC₅₀ < 10 nM)
L 745,870 Pyrrolo[2,3b]pyridine 4-(4-Chlorophenyl)piperazin-1-yl - 340.84 Dopamine D4 antagonist (Ki = 2.5 nM)

Research Findings and Implications

  • Structural Flexibility : The target compound’s pyrimidine core allows for modular substitution, as seen in analogues like V027-5974 and BG13959, enabling optimization for target engagement or pharmacokinetics .
  • Role of Piperazine Modifications : The 4-chlorobenzoyl group in the target compound may mimic aryl pharmacophores in receptor ligands (e.g., L 745,870), but its biological target remains uncharacterized .
  • Metabolic Considerations: Piperidine and piperazine groups generally improve metabolic stability compared to morpholine or phenoxy substituents, as observed in GDC-0941 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.